Rivastigmine tartrate Rivastigmine tartrate Rivastigmine Tartrate is the tartrate salt form of rivastigmine, a phenylcarbamate derivative exhibiting cognitive stimulating property. Although the mechanism of action has not been fully elucidated, rivastigmine tartrate may bind reversibly to cholinesterase, thereby decreasing the breakdown of acetylcholine and enhancing cholinergic function.
Brand Name: Vulcanchem
CAS No.: 129101-54-8
VCID: VC20741530
InChI: InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1
SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C18H28N2O8
Molecular Weight: 400.4 g/mol

Rivastigmine tartrate

CAS No.: 129101-54-8

Cat. No.: VC20741530

Molecular Formula: C18H28N2O8

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Rivastigmine tartrate - 129101-54-8

CAS No. 129101-54-8
Molecular Formula C18H28N2O8
Molecular Weight 400.4 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Standard InChI InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1
Standard InChI Key GWHQHAUAXRMMOT-RFVHGSKJSA-N
Isomeric SMILES CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Appearance Assay:≥95%A crystalline solid

Chemical Properties

Chemical Structure and Identification

Rivastigmine tartrate is chemically described as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]-phenyl carbamate hydrogen-(2R,3R)-tartrate . This compound has an empirical formula of C₁₄H₂₂N₂O₂ - C₄H₆O₆ (hydrogen tartrate salt) and a molecular weight of 400.42-400.43 g/mol .

PropertyValue
Molecular Weight400.42 g/mol
Empirical FormulaC₁₄H₂₂N₂O₂ - C₄H₆O₆
CAS Number129101-54-8
PubChem ID6918078
InChI KeyGWHQHAUAXRMMOT-MBANBULQSA-N

Physical Properties

Rivastigmine tartrate appears as a white to off-white, fine crystalline powder . It demonstrates high solubility in water, is soluble in ethanol and acetonitrile, slightly soluble in n-octanol, and very slightly soluble in ethyl acetate . The distribution coefficient at 37°C in n-octanol/phosphate buffer solution pH 7 is 3.0 .

Mechanism of Action

Selectivity and Additional Effects

The anticholinesterase activity of rivastigmine is relatively specific for brain AChE and BChE compared with those in peripheral tissues . Beyond its cholinesterase inhibition, rivastigmine has been shown to increase α-secretase activity and direct amyloid precursor protein (APP) processing to the non-amyloidogenic pathway, which may provide additional benefits in Alzheimer's disease beyond symptomatic relief .

After a 6-mg dose of rivastigmine, anticholinesterase activity remains present in cerebrospinal fluid (CSF) for approximately 10 hours, with maximum inhibition of about 60% occurring 5 hours after dosing .

Pharmacokinetics

Absorption

Rivastigmine tartrate is rapidly and completely absorbed following oral administration, with peak plasma concentrations (Cₘₐₓ) reached in approximately 1 hour . The absolute bioavailability after a 3-mg dose is about 36% . When administered with food, absorption is delayed (Tₘₐₓ increased by 90 minutes), Cₘₐₓ is reduced by approximately 30%, and area under the curve (AUC) is increased by approximately 30% .

Distribution

Rivastigmine demonstrates weak binding to plasma proteins, with approximately 40% bound over the therapeutic range . The compound readily crosses the blood-brain barrier, with CSF peak concentrations reached in 1.4 to 2.6 hours after administration . It has an apparent volume of distribution (Vᴅ) in the range of 1.8 to 2.7 L/kg .

Metabolism

Rivastigmine undergoes rapid and extensive metabolism, primarily via cholinesterase-mediated hydrolysis to the decarbamylated metabolite . In vitro and animal studies suggest minimal involvement of major cytochrome P450 isozymes in rivastigmine metabolism, consistent with the observation that no drug interactions related to cytochrome P450 have been observed in humans .

Elimination

The elimination half-life of rivastigmine is approximately 1.5 hours, with most elimination occurring as metabolites via the urine . The compound demonstrates linear pharmacokinetics up to 3 mg twice a day but shows nonlinear characteristics at higher doses. Doubling the dose from 3 mg to 6 mg twice a day results in a 3-fold increase in AUC .

Clinical Applications

Approved Indications

Rivastigmine tartrate is FDA-approved for:

  • Treatment of mild-to-moderate dementia of the Alzheimer's type

  • Treatment of mild-to-moderate dementia associated with Parkinson's disease

Therapeutic Rationale

The therapeutic rationale for rivastigmine in Alzheimer's disease stems from the cholinergic hypothesis of the disorder. An early pathophysiological feature of Alzheimer's disease associated with memory loss and cognitive deficits is a deficiency of acetylcholine resulting from selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus .

Dosage and Administration

Available Formulations

Rivastigmine tartrate is available in multiple formulations:

FormulationStrengthsDescription
Capsules1.5 mg, 3 mg, 4.5 mg, 6 mgCapsules containing rivastigmine tartrate equivalent to stated amount of rivastigmine base
Oral Solution2 mg/mLClear yellow solution containing rivastigmine tartrate equivalent to 2 mg/mL of rivastigmine base

The capsules have distinctive colors and markings for identification: 1.5 mg (yellow), 3 mg (orange), 4.5 mg (red), and 6 mg (orange and red) .

Alzheimer's Disease

  • Initial Dose: Treatment should be initiated with 1.5 mg twice a day

  • Dose Titration: After a minimum of 2 weeks, if tolerated, the dose can be increased to 3 mg twice a day and further to 4.5 mg twice a day and 6 mg twice a day, allowing a minimum of 2 weeks at each dose level

Parkinson's Disease Dementia

Similar dosing recommendations apply for the treatment of mild to moderate dementia associated with Parkinson's disease .

Body System/Adverse EventPlacebo (n=868)Rivastigmine Tartrate Capsules (6-12 mg/day) (n=1189)
Nausea1247
Vomiting631
Diarrhea1119
Anorexia317
Dizziness1121
Headache1217
Fatigue59
Asthenia26
Insomnia79
Confusion78

Discontinuation Rates

Discontinuation rates due to adverse events during clinical trials were higher in the rivastigmine tartrate group compared to placebo. The most common adverse events leading to discontinuation were gastrointestinal in nature:

Event/% DiscontinuingPlacebo (n=868)Rivastigmine Tartrate Capsules ≥6-12 mg/day (n=1189)
Nausea18
Vomiting<15
Anorexia<13
Dizziness<12

Contraindications

Rivastigmine tartrate is contraindicated in patients with known hypersensitivity to rivastigmine, other carbamate derivatives, or other components of the formulation .

Efficacy in Clinical Trials

Rivastigmine tartrate has demonstrated efficacy in randomized clinical trials for both Alzheimer's disease and Parkinson's disease dementia . Studies have shown improvements in cognitive function, activities of daily living, and global function compared to placebo .

The efficacy of rivastigmine in treating mild to moderate Alzheimer's disease has been demonstrated through significant improvements on standardized assessment scales measuring cognitive function and global performance . These benefits must be weighed against the adverse events profile, particularly the gastrointestinal side effects that commonly occur during dose titration.

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